molecular formula C26H30O7 B1263896 Tomentodiplacone B

Tomentodiplacone B

Cat. No. B1263896
M. Wt: 454.5 g/mol
InChI Key: SHWLJHMWQFNVAC-DETBAYCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tomentodiplacone B is a natural product found in Paulownia tomentosa with data available.

Scientific Research Applications

Antibacterial Activity

Tomentodiplacone B, a compound isolated from Paulownia tomentosa fruits, exhibits notable antibacterial activities. A study identified its efficacy against various bacteria, highlighting its potential in antibacterial applications (Šmejkal et al., 2008).

Antiproliferative Effects in Cancer Research

Tomentodiplacone B has been shown to inhibit the proliferation of human monocytic leukemia cells, suggesting its potential in cancer treatment research. This antiproliferative effect on cancer cells is a promising area of study (Kollar et al., 2011).

Anti-inflammatory Potential

Studies also indicate that tomentodiplacone B and related compounds may have significant anti-inflammatory properties. This includes the inhibition of TNF-α production, a key cytokine in inflammation, providing a basis for further exploration in anti-inflammatory drug development (Hanáková et al., 2015).

Application in Immunomodulation

Tomentodiplacone B's involvement in immunomodulatory activities has been noted. For instance, its effects on immune cells like monocytes infected with Dengue Virus-2 suggest a role in modulating immune responses, which could be crucial in developing treatments for viral infections (Reis et al., 2008).

properties

Product Name

Tomentodiplacone B

Molecular Formula

C26H30O7

Molecular Weight

454.5 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-6-[(2E,5E)-7-hydroxy-3,7-dimethylocta-2,5-dienyl]-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H30O7/c1-15(6-5-11-26(2,3)31)7-9-17-19(28)13-23-24(25(17)30)20(29)14-21(33-23)16-8-10-18(27)22(12-16)32-4/h5,7-8,10-13,21,27-28,30-31H,6,9,14H2,1-4H3/b11-5+,15-7+/t21-/m0/s1

InChI Key

SHWLJHMWQFNVAC-DETBAYCCSA-N

Isomeric SMILES

C/C(=C\CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=C(C=C3)O)OC)O)/C/C=C/C(C)(C)O

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)OC)O)CC=CC(C)(C)O

synonyms

TOM B flavanone
tomentodiplacone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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